9-β-D-Arabinofuranosylguanin
Übersicht
Beschreibung
9-(β-D-Arabinofuranosyl)guanin, allgemein bekannt als AraG, ist ein Guanosin-Analogon, das bei der Behandlung von T-Zell-Lymphoblastenerkrankungen wirksam ist. Diese Verbindung ist ein Nukleosid-Analogon, d. h. sie ahmt die Struktur von natürlich vorkommenden Nukleosiden nach und stört so die Nukleinsäure-Synthese in Zellen. AraG ist besonders für seine selektive Toxizität gegenüber T-Lymphoblasten bekannt, was es zu einem wertvollen Mittel in medizinischen Behandlungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AraG umfasst mehrere Schritte, beginnend mit dem entsprechenden Vorläufer eines Guanosin-Nukleosids. Eine gängige Methode beinhaltet die direkte Fluorierung von 2-N-Acetyl-6-O-(4-Nitrophenyl)ethyl)-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanin mit Kaliumfluorid und Kryptofix in Dimethylsulfoxid bei 85 °C für 45 Minuten
Industrielle Produktionsmethoden
Die industrielle Produktion von AraG beinhaltet typischerweise die großtechnische Synthese mit automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Elution und Trocknung von Fluorid, gefolgt von Fluorierungs- und Entschützungsschritten. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung des Endprodukts verwendet .
Wissenschaftliche Forschungsanwendungen
AraG hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige bemerkenswerte Anwendungen sind:
Chemie: Wird als Vorläufer bei der Synthese anderer Nukleosid-Analoga verwendet.
Biologie: Wird in Studien zur T-Zell-Aktivierung und Immunantwort eingesetzt.
Medizin: Wird zur Behandlung von T-Zell-Lymphoblaszellenleukämie und -lymphom eingesetzt.
Wirkmechanismus
AraG übt seine Wirkung aus, indem es die Struktur von natürlichen Nukleosiden nachahmt und so die Nukleinsäure-Synthese in Zellen stört. Die Verbindung ist selektiv toxisch für T-Lymphoblasten, da sie in die DNA eingebaut wird, was zu Kettenabbruch und Apoptose führt. Zu den molekularen Zielstrukturen gehören DNA-Polymerasen und andere Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind .
Wirkmechanismus
Target of Action
9-beta-d-Arabinofuranosylguanine (ara-G) is a deoxyguanosine analog . Its primary targets are the mitochondrial deoxyguanosine kinase and the cytosolic deoxycytidine kinase . These enzymes play a crucial role in the phosphorylation of ara-G, which is necessary for its pharmacological activity .
Mode of Action
Ara-G needs to be phosphorylated inside the cell for pharmacological activity . In the first and rate-limiting phosphorylation step, ara-G is a substrate of both the mitochondrial deoxyguanosine kinase and the cytosolic deoxycytidine kinase . Once phosphorylated to its triphosphate derivative, ara-GTP, it acts as a structural analog of deoxyribonucleotide 5?-triphosphate and is thereby incorporated into DNA .
Biochemical Pathways
The accumulation of the triphosphate form of ara-G results in inhibition of DNA synthesis . This process affects the DNA replication pathway, leading to subsequent cell death . Ara-G is selectively toxic to cultured T-lymphoblasts due to their ability to accumulate higher levels of the cytotoxic metabolite, ara-GTP, relative to B- and null lymphoblastoid cells .
Pharmacokinetics
Ara-G is a water-soluble prodrug . It is phosphorylated within leukemic cells to form ara-G triphosphate (ara-GTP), which acts to terminate DNA chain elongation, resulting in cell death . The peak concentration of ara-G was found to be 115 μmol/L, and it had a half-life of 3.4 hours .
Result of Action
The incorporation of ara-G into DNA inhibits DNA synthesis, leading to cell death .
Action Environment
The concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium are factors affecting the yield of ara-G . Under optimum conditions, ara-G was produced in the reaction mixture in a yield of 63%-65% based on dG as the best source of guanine base . The yield of isolated ara-G was 48%-53% .
Biochemische Analyse
Biochemical Properties
9-beta-d-Arabinofuranosylguanine plays a crucial role in biochemical reactions by acting as a substrate for specific kinases. It is phosphorylated by both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase . Once phosphorylated to its triphosphate form, 9-beta-d-Arabinofuranosylguanine triphosphate (ara-GTP), it mimics deoxyribonucleotide 5’-triphosphate and is incorporated into DNA . This incorporation inhibits DNA synthesis, leading to cell death . The compound interacts with various enzymes and proteins, including deoxyguanosine kinase and deoxycytidine kinase, which are essential for its activation and subsequent incorporation into DNA .
Cellular Effects
9-beta-d-Arabinofuranosylguanine has significant effects on various types of cells and cellular processes. It is particularly toxic to T-lymphoblasts due to their ability to accumulate higher levels of ara-GTP compared to B- and null lymphoblastoid cells . The compound influences cell function by inhibiting DNA synthesis, which leads to apoptosis . Additionally, 9-beta-d-Arabinofuranosylguanine affects cell signaling pathways and gene expression by incorporating into DNA and disrupting normal cellular processes .
Molecular Mechanism
The molecular mechanism of 9-beta-d-Arabinofuranosylguanine involves its phosphorylation to ara-GTP, which is then incorporated into DNA . This incorporation inhibits DNA synthesis and triggers apoptosis . The compound binds to DNA and acts as a structural analog of deoxyribonucleotide 5’-triphosphate, thereby interfering with DNA replication . Additionally, 9-beta-d-Arabinofuranosylguanine inhibits enzymes involved in DNA synthesis, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-beta-d-Arabinofuranosylguanine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the accumulation of ara-GTP within cells leads to sustained inhibition of DNA synthesis and prolonged cytotoxicity . The compound’s stability and degradation rates can vary, affecting its overall efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 9-beta-d-Arabinofuranosylguanine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and induces apoptosis without causing significant toxicity . At higher doses, 9-beta-d-Arabinofuranosylguanine can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
9-beta-d-Arabinofuranosylguanine is involved in several metabolic pathways, including its phosphorylation by deoxyguanosine kinase and deoxycytidine kinase . These enzymes are essential for converting the compound into its active triphosphate form, ara-GTP . The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal DNA synthesis and cellular metabolism .
Transport and Distribution
The transport and distribution of 9-beta-d-Arabinofuranosylguanine within cells and tissues are mediated by specific transporters and binding proteins . The compound enters leukemic cells through human Equilibrative Nucleoside Transporter 1 and is subsequently phosphorylated to ara-GTP . This process affects the compound’s localization and accumulation within cells, influencing its overall efficacy .
Subcellular Localization
9-beta-d-Arabinofuranosylguanine’s subcellular localization is crucial for its activity and function. The compound is incorporated into both nuclear and mitochondrial DNA, where it inhibits DNA synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AraG involves multiple steps, starting from the appropriate precursor of a guanosine nucleoside. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl)-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanine with potassium fluoride and kryptofix in dimethyl sulfoxide at 85°C for 45 minutes
Industrial Production Methods
Industrial production of AraG typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the elution and drying of fluoride, followed by fluorination and deprotection steps. High-performance liquid chromatography (HPLC) is often used for the purification of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AraG durchläuft verschiedene chemische Reaktionen, darunter nukleophile Substitution und Oxidation. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen teilzunehmen, die ihre Nukleosid-Analogoneigenschaften verändern.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Kaliumfluorid und Kryptofix in Dimethylsulfoxid werden üblicherweise für Fluorierungsreaktionen verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können zur Modifizierung der Struktur der Verbindung verwendet werden.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist 2’-Desoxy-2’-Fluor-9-β-D-Arabinofuranosylguanin, das die für seine biologische Aktivität essentiellen Nukleosid-Analogoneigenschaften beibehält .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nelarabin: Ein Prodrug von AraG, das zur Behandlung von T-Zell-Lymphoblaszellenleukämie und -lymphom eingesetzt wird.
Fludarabin: Ein weiteres Nukleosid-Analogon mit ähnlichen Anwendungen in der Krebsbehandlung.
Cladribin: Wird zur Behandlung von Haarzellenleukämie und Multipler Sklerose eingesetzt.
Einzigartigkeit
AraG ist einzigartig aufgrund seiner selektiven Toxizität gegenüber T-Lymphoblasten, was es besonders effektiv bei der Behandlung von T-Zell-Lymphoblastenerkrankungen macht. Seine Fähigkeit, mit Fluor-18 radioaktiv markiert zu werden, ermöglicht auch die Verwendung in der PET-Bildgebung, wodurch es eine doppelte Rolle sowohl in der Behandlung als auch in der diagnostischen Anwendung spielt .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-FJFJXFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019130 | |
Record name | 9-Arabinofuranosylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38819-10-2 | |
Record name | 9-β-D-Arabinofuranosylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Arabinofuranosylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Arabinofuranosylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9 BETA ARABINOFURANOSYLGUANINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARAGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.